molecular formula C9H7ClF2 B13712831 1-Chloro-4-(2,2-difluorocyclopropyl)benzene

1-Chloro-4-(2,2-difluorocyclopropyl)benzene

Cat. No.: B13712831
M. Wt: 188.60 g/mol
InChI Key: PDSPOOKYQKWOBA-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7ClF2 This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a difluorocyclopropyl group

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1-chloro-4-vinylbenzene with difluorocarbene, generated in situ from a difluoromethylene precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide and a phase-transfer catalyst like 18-crown-6 to enhance the yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-Chloro-4-(2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding cyclopropylbenzene derivatives.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation.

Scientific Research Applications

1-Chloro-4-(2,2-difluorocyclopropyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, including polymers and agrochemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Chloro-4-(2,2-difluorocyclopropyl)benzene can be compared with other similar compounds such as 1-chloro-4-(trifluoromethyl)benzene and 1-chloro-4-(2,2-dibromocyclopropyl)benzene. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the difluorocyclopropyl group in this compound imparts unique properties, such as increased stability and specific biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C9H7ClF2

Molecular Weight

188.60 g/mol

IUPAC Name

1-chloro-4-(2,2-difluorocyclopropyl)benzene

InChI

InChI=1S/C9H7ClF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2

InChI Key

PDSPOOKYQKWOBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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